

Fpmint in Focus: A Comparative Analysis of ENT2 Inhibition

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Compound of Interest

Compound Name: *Fpmint*

Cat. No.: *B15611113*

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For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of **Fpmint**, a novel Equilibrative Nucleoside Transporter 2 (ENT2) inhibitor, with other established inhibitors. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental procedures.

Fpmint has emerged as a significant tool in the study of nucleoside transport, demonstrating a notable selectivity for ENT2 over its closely related counterpart, ENT1. This preference is a key differentiator from many classical ENT inhibitors, which traditionally exhibit higher potency for ENT1.^{[1][2][3][4][5]} **Fpmint**, chemically known as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, acts as an irreversible and non-competitive inhibitor of ENTs.^{[1][2][3]} Its unique profile makes it a valuable pharmacological probe for elucidating the specific physiological and pathological roles of ENT2.

Performance Comparison of ENT Inhibitors

The following table summarizes the inhibitory potency (IC₅₀ values) of **Fpmint** and other well-known ENT inhibitors against ENT1 and ENT2. The data highlights the distinct selectivity profiles of these compounds.

| Inhibitor | ENT1 IC50 | ENT2 IC50 | Selectivity (ENT1/ENT2) | Mechanism of Action |
|----------------------------------|--|---|-------------------------|-------------------------------|
| Fpmint | ~12.68 μ M ([³ H]uridine) | ~2.95 μ M ([³ H]uridine) | ~4.3 | Irreversible, Non-competitive |
| Compound 3c (Fpmint analogue) | ~2.38 μ M ([³ H]uridine) | ~0.57 μ M ([³ H]uridine) | ~4.2 | Irreversible, Non-competitive |
| NBMPR | ~0.4 - 11.3 nM | ~2.8 - 9.6 μ M | >7000 | Competitive |
| Dipyridamole | ~5 - 145 nM | ~356 nM - 6.2 μ M | >71 | Competitive |
| Dilazep | ~19 nM | ~134 μ M | >500 | Competitive |

Experimental Methodologies

The data presented in this guide is primarily derived from nucleoside uptake assays. Below is a detailed protocol for a typical [³H]uridine uptake assay used to determine the inhibitory activity of compounds like **Fpmint**.

Protocol: [³H]Uridine Uptake Assay

1. Cell Culture:

- Porcine kidney epithelial cells deficient in nucleoside transporters (PK15NTD) are stably transfected to express either human ENT1 (PK15NTD/ENT1) or human ENT2 (PK15NTD/ENT2).
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 μ g/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
- Cells are seeded in 24-well plates and grown to confluence.

2. Inhibition Assay:

- On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

- Cells are then pre-incubated for a specified time (e.g., 15-30 minutes) at room temperature with the transport buffer containing various concentrations of the test inhibitor (e.g., **Fpmint**) or vehicle control (e.g., DMSO).
- To initiate the uptake, the buffer containing the inhibitor is replaced with a transport buffer containing a known concentration of [³H]uridine (e.g., 1 μM) and the corresponding concentration of the inhibitor.
- The uptake is allowed to proceed for a defined linear period (e.g., 5-10 minutes) at room temperature.

3. Termination and Lysis:

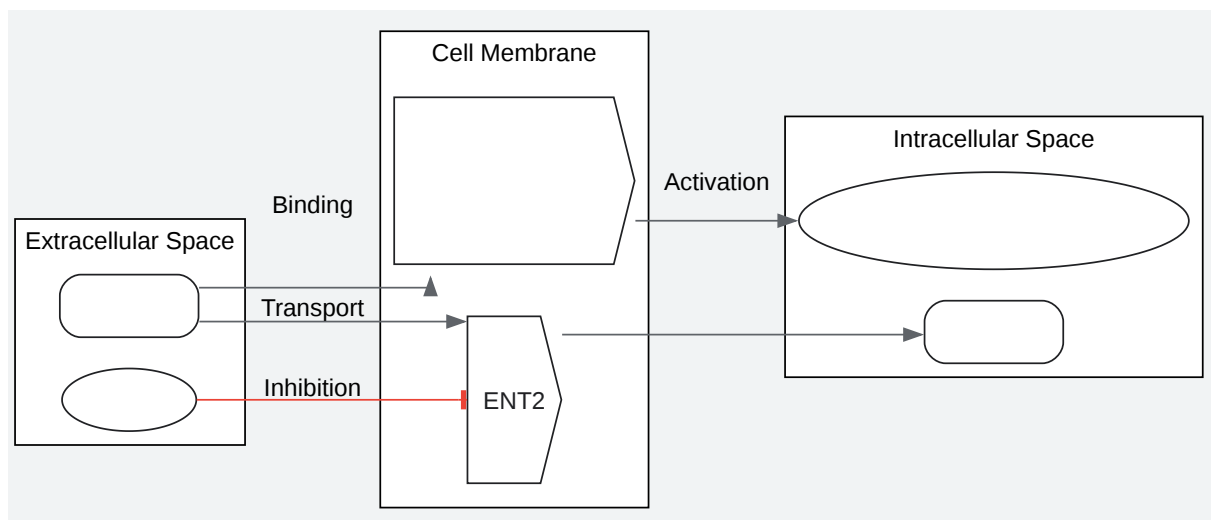
- To terminate the uptake, the radioactive solution is rapidly aspirated, and the cells are washed three times with ice-cold transport buffer to remove extracellular [³H]uridine.
- The cells are then lysed by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

4. Measurement and Analysis:

- The cell lysates are transferred to scintillation vials, and radioactivity is measured using a liquid scintillation counter.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
- IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

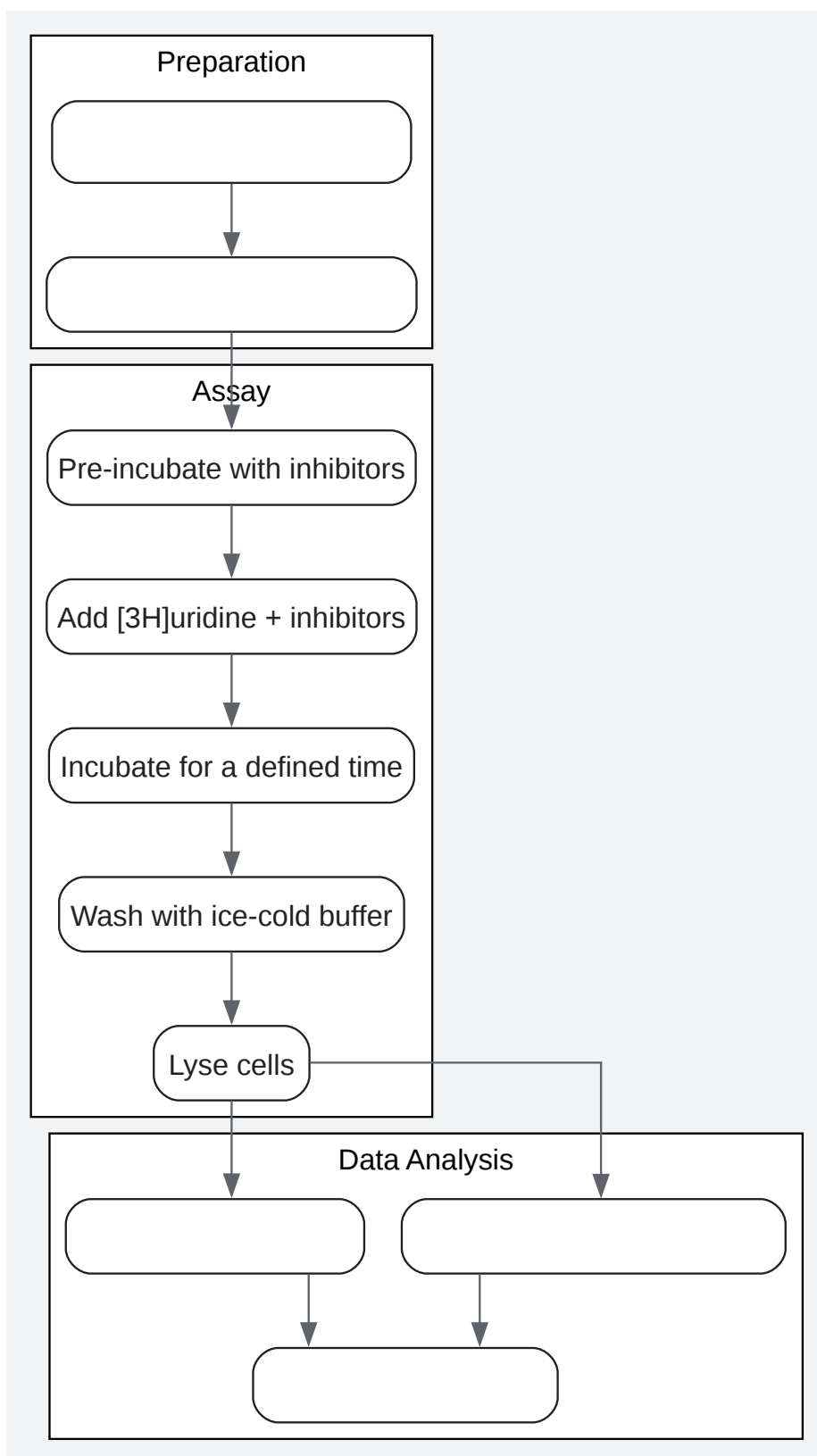
Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving ENT2 and a typical experimental workflow for comparing ENT2 inhibitors.



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ENT2-mediated adenosine transport and its inhibition.



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Workflow for comparing ENT2 inhibitors.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. Crosstalk between the equilibrative nucleoside transporter ENT2 and alveolar Adora2b adenosine receptors dampens acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between the equilibrative nucleoside transporter ENT2 and alveolar Adora2b adenosine receptors dampens acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation [insight.jci.org]
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